2-Benzylisoquinoline-1,3,4-trione

Catalog No.
S3350656
CAS No.
21640-35-7
M.F
C16H11NO3
M. Wt
265.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylisoquinoline-1,3,4-trione

CAS Number

21640-35-7

Product Name

2-Benzylisoquinoline-1,3,4-trione

IUPAC Name

2-benzylisoquinoline-1,3,4-trione

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

InChI

InChI=1S/C16H11NO3/c18-14-12-8-4-5-9-13(12)15(19)17(16(14)20)10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

MCRWFXGWJMDFON-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)C2=O

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)C2=O

2-Benzylisoquinoline-1,3,4-trione is a heterocyclic compound belonging to the isoquinoline family, characterized by its unique trione functional groups. The chemical structure features a benzyl group attached to the isoquinoline backbone, which is further substituted with three carbonyl groups at positions 1, 3, and 4 of the isoquinoline ring. This compound is notable for its oxygen-rich heterocyclic scaffold, which contributes to its diverse chemical reactivity and biological activity.

The synthesis of 2-benzylisoquinoline-1,3,4-trione often involves cascade reactions that utilize primary amines and aromatic ketones. A notable method includes the metal-free air oxidation of methyl-2-(2-bromoacetyl)benzoate in the presence of primary amines, leading to good yields of the desired trione compound . The reaction mechanism typically involves nucleophilic displacement and subsequent lactamization, followed by in situ oxidation processes that convert intermediates into the final trione product .

Research indicates that 2-benzylisoquinoline-1,3,4-trione exhibits various biological activities, including potential anti-cancer properties. The compound has been studied for its ability to inhibit specific enzymes like caspases, which are crucial in programmed cell death pathways . Additionally, compounds in this class have shown promise in treating neurodegenerative diseases due to their neuroprotective effects.

Several synthetic routes have been developed for producing 2-benzylisoquinoline-1,3,4-trione:

  • Cascade Reaction Method: This approach involves reacting methyl-2-(bromoacetyl)benzoate with primary amines under air at elevated temperatures (e.g., 50°C). The process allows for one-pot synthesis without additional catalysts .
  • Iodine-Catalyzed Method: Another method employs iodine as a catalyst along with tert-butyl hydroperoxide in chlorobenzene at high temperatures (110°C), yielding the trione with good efficiency .
  • Column Chromatography Purification: Post-reaction purification typically involves silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as eluent .

2-Benzylisoquinoline-1,3,4-trione has several applications:

  • Pharmaceuticals: Due to its biological activity, it is being explored as a potential therapeutic agent against cancer and neurodegenerative diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex isoquinoline derivatives.
  • Material Science: Its unique structure may be useful in developing new materials with specific electronic or optical properties.

Interaction studies have focused on the compound's ability to engage with various biological targets. For instance, studies highlight its interactions with caspases and other enzymes involved in apoptotic pathways. These interactions are crucial for understanding its therapeutic potential and mechanisms of action in biological systems .

Several compounds exhibit structural similarities to 2-benzylisoquinoline-1,3,4-trione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Methylisoquinoline-1,3-dioneMethyl substitution at position 2Lacks the benzyl group; different reactivity profile
6-Bromoisoquinoline-1,3-dioneBromo substitution at position 6Increased electrophilicity due to bromine presence
TetrahydroisoquinolineSaturated isoquinoline derivativeDifferent saturation level affects reactivity
IsoquinolinoneBasic isoquinoline structureLacks trione functionality; simpler reactivity

These compounds differ primarily in their substituents and functional groups, affecting their chemical behavior and biological activity. The unique trione structure of 2-benzylisoquinoline-1,3,4-trione contributes significantly to its distinct properties compared to these similar compounds.

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Exact Mass

265.07389321 g/mol

Monoisotopic Mass

265.07389321 g/mol

Heavy Atom Count

20

Wikipedia

2-Benzylisoquinoline-1,3,4(2H)-trione

Dates

Modify: 2024-02-18

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